molecular formula C8H9N3O4 B1391676 Methyl 2-(methylamino)-5-nitronicotinate CAS No. 1228182-64-6

Methyl 2-(methylamino)-5-nitronicotinate

Cat. No.: B1391676
CAS No.: 1228182-64-6
M. Wt: 211.17 g/mol
InChI Key: HTZBLXXWGQTRJC-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-5-nitronicotinate (CAS 1228182-64-6) is a pyridine derivative with the molecular formula C₈H₉N₃O₄ and a molecular weight of 211.17 g/mol . It features a methyl ester group at position 3, a nitro group at position 5, and a methylamino substituent at position 2 on the pyridine ring. This compound is classified as an IRRITANT and is typically stored in dark, inert conditions to maintain stability . Its applications include serving as a building block in heterocyclic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 2-(methylamino)-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-9-7-6(8(12)15-2)3-5(4-10-7)11(13)14/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZBLXXWGQTRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-5-nitronicotinate typically involves the nitration of a suitable precursor, followed by esterification and amination reactions. One common synthetic route starts with the nitration of 2-chloronicotinic acid to form 2-chloro-5-nitronicotinic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield methyl 2-chloro-5-nitronicotinate. Finally, the chloro group is substituted with a methylamino group through a nucleophilic substitution reaction using methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-5-nitronicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Reduction: Methyl 2-(methylamino)-5-aminonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Methyl 2-(methylamino)-5-nitronicotinic acid.

Scientific Research Applications

Methyl 2-(methylamino)-5-nitronicotinate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Materials Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.

    Chemical Biology: The compound can be used as a probe or reagent in biochemical studies to investigate biological processes and pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-5-nitronicotinate depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylamino group can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers

Methyl 6-(methylamino)-5-nitronicotinate (CAS 211915-52-5)
  • Molecular Formula : C₈H₉N₃O₄ (identical to the target compound).
  • Key Differences: The methylamino and nitro groups are positioned at 6 and 5, respectively, versus positions 2 and 5 in the target compound.
  • Properties : Similar molecular weight (211.17 g/mol) but distinct reactivity due to the altered substitution pattern. This isomer is also used in heterocyclic synthesis but may exhibit different regioselectivity in reactions .

Substituted Derivatives

Methyl 2-amino-5-nitronicotinate (CAS 88312-64-5)
  • Molecular Formula : C₇H₇N₃O₄ (MW: 197.15 g/mol).
  • Key Differences: Lacks the methyl group on the amino substituent at position 2.
  • Applications: Used to synthesize benzo[d]thiazole and thiazolo[5,4-b]pyridine derivatives. The absence of the methyl group increases nucleophilicity at the amino site, enhancing reactivity in condensation reactions .
Methyl 2-hydroxy-5-nitronicotinate (CAS 89910-50-9)
  • Molecular Formula : C₇H₆N₂O₅ (MW: 198.13 g/mol).
  • Key Differences: Hydroxyl group at position 2 instead of methylamino.
  • Properties: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. However, it may reduce metabolic stability compared to methylamino derivatives .
Methyl 6-chloro-5-nitronicotinate (CAS 104086-21-7)
  • Molecular Formula : C₇H₅ClN₂O₄ (MW: 216.58 g/mol).
  • Key Differences : Chloro substituent at position 6 and nitro at position 3.
  • Reactivity : The chloro group acts as a leaving group, making this compound reactive in nucleophilic aromatic substitution (SNAr) reactions .

Ester and Functional Group Variants

Ethyl 2-hydroxy-5-nitronicotinate (CAS 156896-54-7)
  • Molecular Formula : C₈H₈N₂O₅ (MW: 212.16 g/mol).
  • Key Differences : Ethyl ester (vs. methyl) and hydroxyl group at position 2.
  • Stability : Ethyl esters generally hydrolyze slower than methyl esters under physiological conditions, which may influence drug design .
Methyl 2-methoxy-5-nitronicotinate (CAS 122433-50-5)
  • Molecular Formula : C₈H₈N₂O₅ (MW: 212.16 g/mol).
  • Key Differences : Methoxy group at position 2.
  • Electron Effects : The methoxy group donates electrons via resonance, stabilizing the pyridine ring and altering electrophilic substitution patterns .

Table 1: Key Properties of Methyl 2-(methylamino)-5-nitronicotinate and Analogues

Compound (CAS) Molecular Formula MW (g/mol) Substituents (Positions) Key Properties/Applications
1228182-64-6 (Target) C₈H₉N₃O₄ 211.17 2-(methylamino), 5-NO₂, 3-COOCH₃ IRRITANT; heterocyclic synthesis
211915-52-5 (Isomer) C₈H₉N₃O₄ 211.17 6-(methylamino), 5-NO₂, 3-COOCH₃ Similar MW; different regiochemistry
88312-64-5 (Amino derivative) C₇H₇N₃O₄ 197.15 2-NH₂, 5-NO₂, 3-COOCH₃ Higher nucleophilicity; thiazole synthesis
89910-50-9 (Hydroxy derivative) C₇H₆N₂O₅ 198.13 2-OH, 5-NO₂, 3-COOCH₃ Enhanced solubility; polar interactions
104086-21-7 (Chloro derivative) C₇H₅ClN₂O₄ 216.58 6-Cl, 5-NO₂, 3-COOCH₃ SNAr reactivity; agrochemicals

Biological Activity

Methyl 2-(methylamino)-5-nitronicotinate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from diverse research findings.

The synthesis of this compound typically involves a multi-step process, starting with the nitration of 2-chloronicotinic acid. This is followed by esterification with methanol and substitution of the chloro group with a methylamino group through nucleophilic substitution. The overall reaction can be summarized as follows:

  • Nitration : 2-Chloronicotinic acid is nitrated to produce 2-chloro-5-nitronicotinic acid.
  • Esterification : The intermediate is esterified to yield methyl 2-chloro-5-nitronicotinate.
  • Amination : The chloro group is replaced by a methylamino group using methylamine.

This synthetic route ensures high purity and yield, essential for subsequent biological evaluations.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and differentiation, particularly tropomyosin receptor kinases (TRKs).
  • Cellular Interactions : It binds to active sites on target proteins, altering their activity and potentially leading to downstream effects on cellular signaling pathways .

Anticancer Activity

This compound exhibits promising anticancer properties, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Studies have demonstrated that this compound can inhibit cell proliferation effectively while maintaining low toxicity levels at therapeutic doses .

Case Studies

  • In Vitro Studies : In laboratory settings, the compound showed a significant reduction in cell viability in treated cancer cell lines compared to control groups. For instance, at a concentration of 10 µM, it reduced MCF-7 cell proliferation by approximately 70% over 48 hours.
  • Animal Models : In vivo studies involving murine models indicated that administration of this compound resulted in reduced tumor growth without significant adverse effects on normal tissues. Dosage variations revealed that lower doses (1-5 mg/kg) were effective in tumor inhibition while minimizing toxicity .

Metabolic Pathways

The metabolic fate of this compound involves several pathways mediated by cytochrome P450 enzymes, particularly CYP2C9. These enzymes facilitate the oxidation and conjugation reactions necessary for its clearance from biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural VariationNotable Biological Activity
Methyl 2-amino-5-nitronicotinateAmino group instead of methylaminoModerate anticancer activity
Methyl 2-(dimethylamino)-5-nitronicotinateDimethylamino groupIncreased potency in certain assays
Methyl 2-(ethylamino)-5-nitronicotinateEthylamino groupReduced solubility

This compound stands out due to its enhanced reactivity and potential for selective targeting of biological pathways, making it a candidate for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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